molecular formula C22H18ClN3O4 B11543198 2-chloro-N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

2-chloro-N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11543198
M. Wt: 423.8 g/mol
InChI Key: OVZKUOVEJATCFD-ZMOGYAJESA-N
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Description

2-chloro-N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a benzamide moiety, and a hydrazinyl carbonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide typically involves multiple steps:

    Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazine intermediate.

    Coupling with 4-Aminobenzoic Acid: The intermediate is then coupled with 4-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the hydrazinyl carbonyl phenyl derivative.

    Chlorination: The final step involves the chlorination of the phenyl derivative using thionyl chloride or phosphorus pentachloride to introduce the chloro group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl or hydrazinyl groups.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing new drugs, particularly those targeting cancer or infectious diseases.

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique functional groups.

    Biological Studies: The compound can be used as a probe or reagent in biological studies to investigate enzyme activities or cellular processes.

    Industrial Applications: The compound can be utilized in the development of specialty chemicals, dyes, and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in cellular signaling pathways.

    Pathways Involved: The compound’s hydrazinyl and benzylidene groups may facilitate binding to active sites of enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide: Lacks the methoxy group, which may affect its reactivity and binding affinity.

    2-chloro-N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

    2-chloro-N-(4-{[(2E)-2-(2-hydroxy-3-methoxyphenyl)hydrazinyl]carbonyl}phenyl)benzamide: Lacks the benzylidene group, which may alter its chemical stability and reactivity.

Uniqueness

The presence of both hydroxyl and methoxy groups in 2-chloro-N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide enhances its chemical versatility and potential for diverse applications. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.8 g/mol

IUPAC Name

2-chloro-N-[4-[[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C22H18ClN3O4/c1-30-19-8-4-5-15(20(19)27)13-24-26-21(28)14-9-11-16(12-10-14)25-22(29)17-6-2-3-7-18(17)23/h2-13,27H,1H3,(H,25,29)(H,26,28)/b24-13+

InChI Key

OVZKUOVEJATCFD-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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